molecular formula C9H12F2N2Si B8668959 1H-Pyrazole, 1-(difluoromethyl)-4-[2-(trimethylsilyl)ethynyl]-

1H-Pyrazole, 1-(difluoromethyl)-4-[2-(trimethylsilyl)ethynyl]-

Cat. No. B8668959
M. Wt: 214.29 g/mol
InChI Key: LDPPFXNBRUEVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole, 1-(difluoromethyl)-4-[2-(trimethylsilyl)ethynyl]- is a useful research compound. Its molecular formula is C9H12F2N2Si and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-(difluoromethyl)-4-[2-(trimethylsilyl)ethynyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-(difluoromethyl)-4-[2-(trimethylsilyl)ethynyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12F2N2Si

Molecular Weight

214.29 g/mol

IUPAC Name

2-[1-(difluoromethyl)pyrazol-4-yl]ethynyl-trimethylsilane

InChI

InChI=1S/C9H12F2N2Si/c1-14(2,3)5-4-8-6-12-13(7-8)9(10)11/h6-7,9H,1-3H3

InChI Key

LDPPFXNBRUEVIC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN(N=C1)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodo-1-difluoromethylpyrazole (521 mg, 1.81 mmole) was dissolved in DMF (3 mL). TMS-acetylene (0.43 ml) was added followed by di-isopropylamine (395 uL), copper(I) iodide (27 mg) and triphenylphosphine (112 mg). The reaction was flushed with nitrogen. Palladium acetate (32 mg) was added and the reaction flushed again with nitrogen (×3) and was heated at 60° C. for 65 minutes. The reaction was cooled and diluted with ethyl acetate (20 mL). The solution was washed with water (3×10 mL) and with brine then dried and concentrated in vacuo. The residue was purified using preparative TLC eluting with 1:1 dichloromethane:cyclohexane to afford the title compound (413 mg 1.92 mmole). 1H-NMR (CDCl3, 500 MHz): δ 0.25 (s, 9H), 7.15 (t, J=60.2 Hz, 1H), 7.71 (s, 1H), 7.94 (s, 1H).
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
395 μL
Type
reactant
Reaction Step Three
Quantity
112 mg
Type
reactant
Reaction Step Four
Quantity
27 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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